![molecular formula C6H4N2O2 B119900 oxazolo[4,5-b]pyridin-2(3H)-one CAS No. 60832-72-6](/img/structure/B119900.png)
oxazolo[4,5-b]pyridin-2(3H)-one
Overview
Description
Oxazolo[4,5-b]pyridin-2(3H)-one is a lactone that derives from a hydride of an oxazolo[4,5-b]pyridine . It has a molecular formula of C6H4N2O2 .
Synthesis Analysis
A novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles has been synthesized by a click chemistry approach . This approach is used for preparing analogs of Balsoxin .Molecular Structure Analysis
The molecular structure of oxazolo[4,5-b]pyridin-2(3H)-one has been analyzed using density functional theory and Hartree–Fock calculations . The molecule has a monoisotopic mass of 136.027283 Da .Chemical Reactions Analysis
The reactivity of substituents attached to ring carbon or nitrogen atoms in oxazolo[4,5-b]pyridin-2(3H)-one has been discussed . The iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol .Physical And Chemical Properties Analysis
Oxazolo[4,5-b]pyridin-2(3H)-one has a density of 1.4±0.1 g/cm3, and its index of refraction is 1.595 . It has one hydrogen bond donor and three hydrogen bond acceptors .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Oxazolo[4,5-b]pyridin-2(3H)-one is used in the synthesis of heterocyclic compounds . It is synthesized by the reaction of 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate . The structure has been confirmed by PMR, IR, and mass spectra .
Reaction with Amines
This compound reacts with primary amines and diethylamine to form N-(3-hydroxy-2-pyridyl)thioureas . Cyclic secondary amines and aniline form 2-aminooxazolo[4,5-b]pyridines .
Orthogonal Functionalization
The construction and subsequent orthogonal functionalization of a hitherto unknown oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine are reported . A palladium-catalyzed direct C–H bond functionalization methodology was used to build the tricyclic scaffold as well as to achieve the subsequent C–H bond functionalization .
Drug Design
Selective C–H construction and functionalization procedures preserve the chlorine atom on the pyridine moiety offering a late-stage substitution site to progress drug design .
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It has been synthesized by the reaction of 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate . The structure has been confirmed by PMR, IR, and mass spectra . Primary amines and diethylamine react with oxazolo[4,5-b]pyridine thione to form N-(3-hydroxy-2-pyridyl)thioureas whereas cyclic secondary amines and aniline form 2-aminooxazolo[4,5-b]pyridines .
properties
IUPAC Name |
3H-[1,3]oxazolo[4,5-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c9-6-8-5-4(10-6)2-1-3-7-5/h1-3H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLXOTUWFLHWQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)O2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209667 | |
Record name | Oxazolo(4,5-b)pyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
oxazolo[4,5-b]pyridin-2(3H)-one | |
CAS RN |
60832-72-6 | |
Record name | Oxazolo[4,5-b]pyridin-2(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60832-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxazolo(4,5-b)pyridin-2(3H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060832726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazolo(4,5-b)pyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3H-[1,3]oxazolo[4,5-b]pyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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